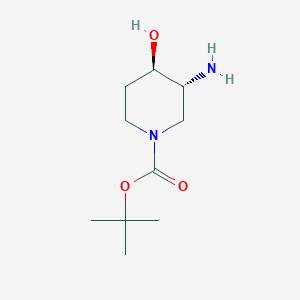

trans-3-Amino-1-boc-4-hydroxypiperidine

Descripción

The exact mass of the compound trans-3-Amino-1-boc-4-hydroxypiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-3-Amino-1-boc-4-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Amino-1-boc-4-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQURLQDYAJECW-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268511-99-4 | |

| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Physicochemical Properties of trans-3-Amino-1-boc-4-hydroxypiperidine

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. Piperidine derivatives, in particular, represent a privileged class of heterocyclic compounds, forming the core of numerous approved therapeutics. Among these, trans-3-Amino-1-boc-4-hydroxypiperidine (CAS No. 1268511-99-4) has emerged as a critical chiral building block.[1][2] Its rigid, trans-configured stereochemistry, coupled with orthogonally protected amino and hydroxyl functional groups, offers synthetic chemists a versatile platform for constructing complex molecular architectures with precise three-dimensional control.[3]

This technical guide provides an in-depth analysis of the core physicochemical properties of trans-3-Amino-1-boc-4-hydroxypiperidine. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective application in medicinal chemistry. Properties such as solubility, pKa, and lipophilicity directly govern a molecule's behavior in both synthetic reaction media and complex biological systems, ultimately influencing the pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient (API).[4] This document is intended for researchers, chemists, and drug development professionals, offering both established data and detailed experimental protocols for in-house characterization.

Molecular and Structural Data

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in nucleophilic reactions while increasing its solubility in organic solvents. This protection is readily removed under acidic conditions, allowing for subsequent synthetic transformations.[3]

| Property | Value | Source |

| CAS Number | 1268511-99-4 | [5][] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [][7] |

| Molecular Weight | 216.28 g/mol | [2][3] |

| IUPAC Name | tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate | [7] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1O | [7] |

| InChI Key | REUNVCLBHFFYFH-HTQZYQBOSA-N | [7] |

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant. For a pure compound, it occurs over a sharp, well-defined temperature range. The presence of impurities typically leads to a depression and broadening of this range, making melting point determination a fundamental and rapid method for assessing purity.[2][8]

As of this guide's publication, specific experimental melting point data for trans-3-Amino-1-boc-4-hydroxypiperidine is not widely reported in the literature.[9] This underscores the importance of its empirical determination upon receipt or synthesis of a new batch.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination using a standard Mel-Temp or similar digital melting point apparatus.[10] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[1]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can show a depressed melting point due to residual solvent.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end gently on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool before proceeding.[10]

-

Accurate Determination: Heat the block rapidly to about 20 °C below the expected melting point.[10]

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical near the melting point to allow for thermal equilibrium between the sample, block, and thermometer.[8]

-

Observation and Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts, resulting in a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[8] Conduct at least two measurements to ensure consistency.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility: Governing Formulation and Biological Availability

Solubility, the ability of a solute to dissolve in a solvent, is a cornerstone of drug development. For an API, aqueous solubility is a major determinant of its dissolution rate and, consequently, its oral bioavailability.[4] Poor solubility can lead to challenging formulations and variable drug absorption.

The structure of trans-3-Amino-1-boc-4-hydroxypiperidine contains both polar (amino, hydroxyl) and non-polar (Boc group, piperidine ring) moieties. This amphiphilic nature suggests moderate solubility in a range of solvents. While quantitative data is not readily published, it is expected to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[2] Its aqueous solubility is likely pH-dependent due to the basicity of the primary amine.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method, which is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, pH 7.4 phosphate-buffered saline (PBS), methanol, DMSO).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibrium may take several hours to days to establish.[7]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the saturated solution from the excess solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the supernatant (the clear, saturated solution). Dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mmol/L.

Diagram: Shake-Flask Solubility Workflow

Caption: Shake-Flask Method for Solubility.

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the acidity of a functional group. For a basic compound, it refers to the pKa of its conjugate acid. This value dictates the extent of ionization of a molecule at a given pH. The primary amine in trans-3-Amino-1-boc-4-hydroxypiperidine is a basic center. Based on analogous structures, its pKa is estimated to be around 9.[2]

This means:

-

At pH values significantly below 9 (e.g., in the stomach, pH 1-2), the amine will be predominantly protonated (-NH₃⁺). This charged form is generally more water-soluble.

-

At pH values significantly above 9, the amine will be in its neutral, unprotonated form (-NH₂). This form is typically more lipid-soluble and can more readily cross biological membranes.

Knowing the pKa is therefore essential for predicting solubility in different parts of the gastrointestinal tract, designing salt forms, and understanding receptor-ligand interactions which are often pH-sensitive.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low. Carbonate-free water is essential to avoid buffering artifacts.

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the electrode in the sample solution and monitor the initial pH.

-

Titration: Add small, precise volumes of a standardized acid titrant (e.g., 0.1 M HCl) to the solution.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Titration Curve: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

pKa Calculation: The pKa corresponds to the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve (the inflection point). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. At this specific point, the concentrations of the protonated (acid) and unprotonated (base) forms are equal, and the Henderson-Hasselbalch equation simplifies to pH = pKa.

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa Determination.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, or "fat-loving" character, is a critical physicochemical property that describes a compound's ability to partition between a lipid-like (non-polar) environment and an aqueous (polar) one. It is most commonly expressed as the logarithm of the partition coefficient (LogP), measured between n-octanol and water.

LogP influences nearly every aspect of ADME (Absorption, Distribution, Metabolism, and Excretion):

-

Absorption: A molecule must have sufficient lipophilicity to cross the lipid bilayers of cell membranes, but not so much that it gets trapped.

-

Distribution: LogP affects how a drug distributes into tissues and whether it can cross the blood-brain barrier.

-

Metabolism & Excretion: Highly lipophilic drugs are often more susceptible to metabolism by CYP450 enzymes and may be cleared more slowly.

For trans-3-Amino-1-boc-4-hydroxypiperidine, the presence of polar groups suggests it is not excessively lipophilic. A calculated XLogP3 value for the cis-isomer is -0.2. An estimated value for a closely related regioisomer is ~0.5, suggesting the compound is relatively hydrophilic.[2]

Experimental Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between water and n-octanol.[3]

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer, typically pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a small amount of the compound in one of the phases (e.g., the aqueous buffer). Add an equal volume of the other pre-saturated phase to a vial.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Allow the two phases to separate completely, using centrifugation if necessary.

-

Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Diagram: Shake-Flask LogP Workflow

Caption: Workflow for LogP Determination.

Summary of Physicochemical Properties

This table consolidates the known and estimated physicochemical properties of trans-3-Amino-1-boc-4-hydroxypiperidine. The absence of extensive experimental data highlights the necessity for the protocols detailed in this guide.

| Property | Value / Expected Range | Comments |

| Physical State | Solid or liquid | Supplier data varies; empirical confirmation is needed.[8] |

| Melting Point | Data not available | Purity indicator. Expected to be a crystalline solid.[9] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents (MeOH, DMSO) and show pH-dependent aqueous solubility. |

| pKa | ~ 9 (Estimated) | Corresponds to the primary amine. Critical for pH-dependent properties.[2] |

| LogP | ~ -0.2 to 0.5 (Estimated) | Indicates a relatively hydrophilic compound.[2] |

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine is a valuable synthetic intermediate whose utility is deeply rooted in its physicochemical properties. While some key experimental data points are not yet prevalent in public literature, its structure allows for reliable estimation of its behavior. The primary amine (pKa ~9) and hydroxyl group render it relatively hydrophilic (LogP ~0.5), with a pH-dependent aqueous solubility profile that is crucial for both synthetic manipulation and biological application. The protocols provided herein offer a robust framework for researchers to empirically determine these properties, ensuring data integrity and facilitating the rational design of novel therapeutics. A thorough characterization of each new batch of this building block is a critical first step toward successful and reproducible drug discovery campaigns.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (URL: [Link])

-

University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. (URL: [Link])

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. (URL: [Link])

-

ChemWhat. (n.d.). trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4. (URL: [Link])

-

XiXisys. (n.d.). GHS SDS for CAS: 1268511-99-4. (URL: [Link])

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. (URL: [Link])

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (URL: [Link])

-

PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. (URL: [Link])

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Allen, R. I., Box, K. J., Comer, J. E. A., Peake, C., & Tam, K. Y. (1998). Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699-712. (URL: [Link])

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122. (URL: [Link])

- Jouyban, A. (2010).

-

BYJU'S. (n.d.). How to calculate pKa. (URL: [Link])

-

Cambridge MedChem Consulting. (n.d.). LogP/D. (URL: [Link])

-

Study.com. (n.d.). How to Calculate pKa From the Half Equivalence Point. (URL: [Link])

-

Protheragen. (n.d.). API Physical Characteristics Testing. (URL: [Link])

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. (URL: [Link])

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. (URL: [Link])

-

ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). (URL: [Link])

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. (URL: [Link])

-

Chemistry LibreTexts. (2022). 6.1A: Introduction to Melting Point. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]

- 4. chemwhat.com [chemwhat.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 7. tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | 1007596-95-3 [sigmaaldrich.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1268511-99-4 Name: [xixisys.com]

- 9. trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4 [chemicalbook.com]

- 10. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | C10H20N2O3 | CID 60146107 - PubChem [pubchem.ncbi.nlm.nih.gov]

trans-3-Amino-1-boc-4-hydroxypiperidine CAS number and molecular weight.

Senior Application Scientist Note: This document provides a comprehensive analysis of trans-3-Amino-1-boc-4-hydroxypiperidine, a key heterocyclic building block in modern medicinal chemistry. Our objective is to move beyond a simple recitation of facts and provide field-proven insights into its synthesis, reactivity, and strategic application in drug development. Every piece of information is contextualized to explain the underlying scientific principles and rationale, ensuring this guide is a self-validating and authoritative resource for researchers and drug development professionals.

Core Molecular Attributes

trans-3-Amino-1-boc-4-hydroxypiperidine is a chiral piperidine derivative valued for its specific stereochemistry and orthogonally protected functional groups. These features make it a versatile scaffold for constructing complex molecular architectures.

| Property | Value | Source |

| CAS Number | 1268511-99-4 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2] |

| Molecular Weight | 216.28 g/mol | [3] |

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions. The trans relationship between the C3 amino group and the C4 hydroxyl group creates a defined three-dimensional structure that is crucial for precise interactions with biological targets.

Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The specific functionalization of trans-3-Amino-1-boc-4-hydroxypiperidine offers several strategic advantages:

-

Stereochemical Control: The fixed trans configuration provides rigid structural constraint, which is essential for optimizing binding affinity and selectivity to target proteins like kinases and proteases.[3][4]

-

Dual Functionality: The presence of both a primary amine and a secondary alcohol allows for sequential or selective functionalization. This dual reactivity is exploited to build out different parts of a target molecule, often with the amine serving as a key pharmacophore or a point for linker attachment, and the hydroxyl group influencing solubility or providing an additional hydrogen bonding interaction.

-

Regioisomeric Utility: This molecule is a regioisomer of the more commonly cited trans-4-Amino-1-boc-3-hydroxypiperidine. While they share the same molecular weight and Boc protection, the swapped positions of the amino and hydroxyl groups alter the molecule's reactivity and hydrogen bonding patterns.[3] This difference is critical, as the choice between these isomers can significantly impact the biological activity and pharmacokinetic properties of the final drug candidate. This altered regiochemistry can influence nucleophilic substitutions and intramolecular interactions.[3]

While specific blockbuster drugs derived from the 3-amino-4-hydroxy isomer are less documented in publicly available literature than its 4-amino-3-hydroxy counterpart (used in the synthesis of kinase inhibitors like ibrutinib), its utility in constructing novel chemical entities for neurological and cardiovascular diseases is an area of active investigation.[3][5]

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A common conceptual approach involves the creation of a piperidine ring with oxygen and nitrogen functionalities at the 3 and 4 positions, followed by stereoselective reduction and protection steps. The causality behind this workflow is to establish the critical trans stereochemistry early and ensure the functional groups are appropriately masked for subsequent reactions.

Caption: Conceptual workflow for the synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine.

Key Chemical Transformations

The reactivity of this molecule is dictated by its three primary functional components:

-

Boc-Protected Amine (N1): The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This deprotection reveals the secondary amine of the piperidine ring, allowing for N-alkylation, N-arylation, or amide bond formation.

-

Primary Amine (C3): This nucleophilic group readily participates in reactions such as acylation to form amides, reductive amination with aldehydes or ketones, and alkylation. Its reactivity is often harnessed to connect the piperidine scaffold to other parts of a target molecule.

-

Hydroxyl Group (C4): The secondary alcohol can be oxidized to a ketone, esterified, or converted into an ether. It can also be used as a handle for introducing leaving groups for subsequent nucleophilic substitution reactions.

Experimental Protocol: Amide Coupling (Illustrative)

This protocol illustrates a common use case for trans-3-Amino-1-boc-4-hydroxypiperidine, where the primary amine is acylated. This is a foundational step in building more complex molecules, such as kinase inhibitors.

Objective: To couple a generic carboxylic acid (R-COOH) to the C3-amine of trans-3-Amino-1-boc-4-hydroxypiperidine.

Materials:

-

trans-3-Amino-1-boc-4-hydroxypiperidine (1.0 eq)

-

Carboxylic acid (R-COOH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of trans-3-Amino-1-boc-4-hydroxypiperidine and the carboxylic acid in anhydrous DMF, add HATU.

-

Stir the mixture at room temperature for 5 minutes.

-

Add DIPEA to the reaction mixture and continue stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality and Trustworthiness: The choice of HATU as a coupling reagent is based on its high efficiency and low rate of epimerization, which is critical for maintaining the stereochemical integrity of chiral substrates. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction. Each step, from quenching to purification, is designed to isolate the product cleanly, ensuring the protocol is self-validating.

Characterization and Analytical Data

A full characterization of trans-3-Amino-1-boc-4-hydroxypiperidine would involve a suite of analytical techniques to confirm its structure and purity. While a comprehensive dataset for this specific isomer is not widely published, the expected analytical signatures would include:

-

¹H NMR: Distinct signals for the Boc group protons (~1.4 ppm), the piperidine ring protons, and the methine protons associated with the amine and hydroxyl groups.

-

¹³C NMR: Signals corresponding to the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the individual carbons of the piperidine ring.

-

Mass Spectrometry (MS): An exact mass measurement confirming the molecular formula C₁₀H₂₀N₂O₃.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H (amine), O-H (hydroxyl), and C=O (carbamate) functional groups.

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine is a valuable, albeit less commonly documented, building block in the medicinal chemist's toolkit. Its defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of novel therapeutics. Understanding the interplay of its protected nitrogen and the reactive amino and hydroxyl groups is key to leveraging its full potential in drug discovery campaigns. While its applications may overlap with its 4-amino-3-hydroxy regioisomer, the subtle differences in its structure offer unique opportunities for fine-tuning the properties of next-generation pharmaceuticals.

References

-

ChemWhat. trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4. Available at: [Link].

- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

IUPAC name and chemical structure of trans-3-Amino-1-boc-4-hydroxypiperidine.

An In-depth Technical Guide to trans-3-Amino-1-boc-4-hydroxypiperidine for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of trans-3-Amino-1-boc-4-hydroxypiperidine, a pivotal chiral building block in modern medicinal chemistry and drug development. The document elucidates its precise chemical identity, including IUPAC nomenclature and stereochemical configuration. A detailed exploration of its synthesis, purification, and analytical characterization is presented, grounded in established chemical principles. The guide further examines the molecule's reactivity, highlighting the strategic role of its orthogonal protecting group and bifunctional nature (amine and hydroxyl) in the construction of complex molecular architectures. By synthesizing data from peer-reviewed literature and technical datasheets, this whitepaper serves as an essential resource for researchers and scientists leveraging this versatile scaffold for the discovery of novel therapeutics.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and blockbuster pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. The strategic introduction of functional groups and stereocenters onto the piperidine core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics.

Among the vast library of functionalized piperidines, trans-3-Amino-1-boc-4-hydroxypiperidine has emerged as a particularly valuable intermediate.[2][3] Its utility stems from three key features:

-

Defined Stereochemistry : The trans relationship between the C3-amino and C4-hydroxyl groups provides a rigid and predictable orientation for subsequent synthetic elaborations.

-

Orthogonal Protection : The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions.[2] This leaves the primary amine at the C3 position available for nucleophilic reactions.

-

Bifunctionality : The presence of both a primary amine and a secondary hydroxyl group allows for sequential or differential functionalization, enabling the creation of diverse molecular libraries from a single, advanced intermediate.

This guide will delve into the technical details of this compound, providing the foundational knowledge required for its effective application in research and development.

IUPAC Nomenclature and Chemical Structure

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The nomenclature and structural properties of the title compound are detailed below.

IUPAC Name and Identifiers

The formal IUPAC name for this compound, reflecting its structure and stereochemistry, is tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate (for one specific enantiomer) or its (3R,4R) enantiomer. The term "trans" refers to the relative stereochemistry of the substituents at positions 3 and 4 being on opposite sides of the piperidine ring's median plane.

| Property | Value | Source |

| Common Name | trans-3-Amino-1-boc-4-hydroxypiperidine | N/A |

| CAS Number | 1268511-99-4 | [4][5] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [4][5] |

| Molecular Weight | 216.28 g/mol | [3][5] |

| InChI Key | KREUZCYJWPQPJX-HTQZYQBOSA-N | [2][3] |

Chemical Structure

The two-dimensional and three-dimensional structures of trans-3-Amino-1-boc-4-hydroxypiperidine are depicted below. The chair conformation is the most stable arrangement for the piperidine ring, with bulky substituents preferentially occupying equatorial positions to minimize steric strain. In the trans isomer, the amino and hydroxyl groups can adopt a diaxial or diequatorial orientation. The diequatorial conformation is generally favored for stability.

2D Structure:

(Note: Image is a placeholder representation)

(Note: Image is a placeholder representation)

Canonical SMILES: CC(C)(C)OC(=O)N1CCC1

Synthesis and Stereochemical Control

The synthesis of highly functionalized, stereochemically defined piperidines is a non-trivial challenge in organic chemistry. Routes to trans-3-Amino-1-boc-4-hydroxypiperidine often rely on stereoselective reductions or transformations of pre-existing cyclic systems.

Synthetic Strategy Overview

A common and effective strategy involves the stereoselective reduction of a ketone precursor, N-Boc-3-aminopiperidin-4-one. The choice of reducing agent is critical for controlling the diastereoselectivity of the resulting alcohol.

The causality behind this approach is rooted in controlling the facial selectivity of hydride attack on the carbonyl. Bulky reducing agents will typically approach from the less sterically hindered face of the ketone, which is dictated by the conformation of the piperidine ring and the substituent at the adjacent C3 position. Subsequent protection of the C3-amine may be required before reduction to prevent side reactions.

Caption: High-level synthetic workflow for the target compound.

Experimental Protocol: Stereoselective Reduction

This protocol is an illustrative example for the stereoselective reduction of an appropriate ketone precursor. Note: This procedure is generalized and requires optimization based on the specific substrate and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize trans-3-Amino-1-boc-4-hydroxypiperidine from N-Boc-3-(protected-amino)-4-oxopiperidine.

Materials:

-

N-Boc-3-(protected-amino)-4-oxopiperidine (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the ketone starting material in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath.

-

Rationale: A low temperature is used to moderate the exothermic reaction and improve diastereoselectivity by enhancing the kinetic control of the hydride addition.

-

-

Reduction: Add sodium borohydride portion-wise to the stirred solution over 15 minutes.

-

Rationale: Portion-wise addition prevents a rapid, uncontrolled reaction and helps maintain the low temperature. NaBH₄ is a mild reducing agent suitable for ketones.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Quenching: Slowly add saturated aqueous NH₄Cl solution to the reaction mixture to quench the excess NaBH₄.

-

Rationale: Quenching safely destroys any remaining reactive hydride reagent.

-

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, wash with deionized water, and then with brine.

-

Rationale: The product is extracted into the organic phase (EtOAc), while inorganic salts remain in the aqueous phase. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired trans diastereomer.

-

Rationale: The cis and trans diastereomers will have different polarities and thus different retention factors on silica gel, allowing for their separation.

-

-

Final Deprotection (if necessary): If the C3-amine was protected with a group other than Boc, a final deprotection step would be required.

Chemical Reactivity and Applications in Drug Design

The synthetic value of trans-3-Amino-1-boc-4-hydroxypiperidine lies in the distinct reactivity of its three functional components: the Boc-protected piperidine nitrogen, the primary amine, and the hydroxyl group.

-

N1-Boc Group: Serves as a robust protecting group. Its removal with a strong acid (e.g., trifluoroacetic acid, TFA) unmasks the secondary amine of the piperidine ring, allowing for reactions such as reductive amination, acylation, or arylation.

-

C3-Amino Group: This primary amine is a potent nucleophile, readily participating in amide bond formation, sulfonylation, and alkylation reactions. It is a key handle for attaching the piperidine scaffold to other parts of a target molecule.

-

C4-Hydroxyl Group: This secondary alcohol can be oxidized to a ketone, alkylated to form ethers, or acylated to form esters. It also serves as a hydrogen bond donor, which can be critical for binding to biological targets.

This trifecta of functionality makes the compound an ideal scaffold for building diverse chemical libraries for screening in drug discovery programs, particularly in the development of kinase inhibitors.[3]

Caption: Reactivity map for the core scaffold.

Conclusion

trans-3-Amino-1-boc-4-hydroxypiperidine is a high-value, versatile chemical intermediate whose strategic importance in pharmaceutical research cannot be overstated. Its well-defined stereochemistry and orthogonally protected functional groups provide chemists with a reliable and flexible platform for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, reactivity, and analytical properties, as outlined in this guide, is essential for any scientist or researcher aiming to leverage its full potential in the pursuit of next-generation therapeutics.

References

- trans-3-amino-1-boc-4-hydroxypiperidine | 1268511-99-4 | Manchester Organics. (n.d.).

- trans-3-AMino-1-Boc-4-hydroxypiperidine CAS#: 1268511-99-4. (n.d.).

- trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4. (2023, August 15).

- trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3. (n.d.).

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.).

- Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. (n.d.).

- Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.).

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed. [Link]

Sources

A Guide to the Spectroscopic Characterization of trans-3-Amino-1-boc-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Amino-1-boc-4-hydroxypiperidine (CAS No. 1268511-99-4) is a chiral piperidine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its rigid, substituted piperidine scaffold is a common motif in a wide range of biologically active molecules. The presence of a primary amine, a secondary alcohol, and a Boc-protected nitrogen atom provides multiple points for synthetic diversification, making it an attractive starting material for the synthesis of complex molecular architectures.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.

Molecular Structure and Key Features

The structure of trans-3-Amino-1-boc-4-hydroxypiperidine, with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol , presents several key features that dictate its spectroscopic signature. The trans stereochemistry of the amino and hydroxyl groups on the piperidine ring influences the conformation of the molecule and the coupling constants observed in ¹H NMR spectroscopy. The bulky tert-butoxycarbonyl (Boc) protecting group will have a distinct resonance in both ¹H and ¹³C NMR, and its carbonyl group will be a prominent feature in the IR spectrum.

Caption: Molecular Structure of trans-3-Amino-1-boc-4-hydroxypiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For trans-3-Amino-1-boc-4-hydroxypiperidine, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the Boc group, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns will be influenced by the electronegativity of adjacent atoms and the dihedral angles between protons.

Table 1: Predicted ¹H NMR Data for trans-3-Amino-1-boc-4-hydroxypiperidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8-4.0 | m | 2H | H-2ax, H-6ax |

| ~3.5-3.6 | m | 1H | H-4 |

| ~3.0-3.2 | m | 1H | H-3 |

| ~2.8-3.0 | m | 2H | H-2eq, H-6eq |

| ~1.8-2.0 | m | 1H | H-5ax |

| ~1.5-1.7 | m | 1H | H-5eq |

| 1.45 | s | 9H | C(CH₃)₃ |

| Broad | s | 2H | NH₂ |

| Broad | s | 1H | OH |

Expertise & Experience: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons adjacent to the nitrogen of the Boc group (H-2 and H-6) are expected to be the most deshielded of the ring protons. The trans relationship between the amino and hydroxyl groups will likely result in a chair conformation with these substituents in a diaxial or diequatorial orientation, which will be reflected in the coupling constants between H-3, H-4, and their adjacent protons. The broadness of the NH₂ and OH signals is due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for trans-3-Amino-1-boc-4-hydroxypiperidine

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~70 | C-4 |

| ~55 | C-3 |

| ~45 | C-2, C-6 |

| ~30 | C-5 |

| ~28 | C(CH₃)₃ (Boc) |

Trustworthiness: The chemical shifts are predicted based on the expected electronic environment of each carbon atom. The carbonyl carbon of the Boc group will be the most downfield signal. The carbons bearing the hydroxyl (C-4) and amino (C-3) groups will also be significantly deshielded. The methyl carbons of the Boc group will appear as a sharp singlet around 28 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of trans-3-Amino-1-boc-4-hydroxypiperidine.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 90° pulse width.

-

Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the Boc group protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of approximately 220 ppm.

-

Employ a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing and Validation:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum to the TMS signal.

-

Integrate the ¹H NMR signals and verify that the ratios are consistent with the number of protons in the molecule.

-

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for trans-3-Amino-1-boc-4-hydroxypiperidine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3350-3250 | Medium | N-H Stretch | Primary Amine |

| 2975-2850 | Strong | C-H Stretch | Alkane |

| 1680-1650 | Strong | C=O Stretch | Carbamate (Boc) |

| 1650-1580 | Medium | N-H Bend | Primary Amine |

| 1470-1450 | Medium | C-H Bend | Alkane |

| 1250-1000 | Strong | C-N and C-O Stretch | Amine and Alcohol |

Authoritative Grounding: The broad O-H stretch is characteristic of a hydrogen-bonded alcohol. The N-H stretching of the primary amine may appear as a doublet in this region. The most intense absorption is expected to be the C=O stretch of the Boc group's carbamate functionality. The region below 1500 cm⁻¹ is the fingerprint region, which will contain a complex pattern of absorptions unique to the molecule.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid trans-3-Amino-1-boc-4-hydroxypiperidine onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal. This is a critical self-validating step to ensure that atmospheric and instrumental absorptions are subtracted from the sample spectrum.

-

Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like trans-3-Amino-1-boc-4-hydroxypiperidine.

Table 4: Predicted Mass Spectrometry Data for trans-3-Amino-1-boc-4-hydroxypiperidine (ESI-MS)

| m/z | Ion |

| 217.1547 | [M+H]⁺ |

| 239.1366 | [M+Na]⁺ |

| 161.1230 | [M+H - C₄H₈]⁺ |

| 117.0917 | [M+H - C₅H₉O₂]⁺ |

Expertise & Experience: In positive ion mode ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺. Adducts with sodium, [M+Na]⁺, are also commonly observed. Fragmentation may occur in the ion source, leading to the loss of neutral molecules. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (C₄H₈) or the entire Boc group (C₅H₉O₂). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which can then be used to confirm the elemental composition.

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added to the final solution for positive ion mode analysis.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the mass spectrometer to scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis and Validation:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

If using HRMS, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition. The mass accuracy should be within 5 ppm.

-

Analyze any observed fragment ions to gain further structural information.

-

Caption: Ionization and fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic characterization of trans-3-Amino-1-boc-4-hydroxypiperidine relies on a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectroscopic data and outlines robust, self-validating protocols for its acquisition and analysis. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their scientific endeavors.

References

-

ChemWhat. trans-3-AMino-1-Boc-4-hydroxypiperidine. [Link]

Sources

A-Technical-Guide-to-the-Stereochemistry-of-the-trans-3-Amino-4-Hydroxy-Piperidine-Scaffold

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Among its many functionalized variants, the 3-amino-4-hydroxy piperidine core presents a particularly compelling motif for drug design. The precise spatial arrangement—or stereochemistry—of the amino and hydroxyl groups is paramount, as it governs the molecule's three-dimensional shape and its ability to interact with biological targets.[4] This guide provides an in-depth technical exploration of the trans-3-amino-4-hydroxy piperidine scaffold, focusing on its conformational preferences, stereoselective synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold's unique structural and functional properties.

Introduction: The Significance of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring structural feature in over twenty classes of pharmaceuticals.[2] Its utility stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for presenting functional groups in a well-defined three-dimensional orientation.[3][4] Introducing chirality into the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[4]

The 3-amino-4-hydroxy substitution pattern is of particular interest. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor (amino group) in a fixed spatial relationship creates a powerful pharmacophore capable of engaging in specific, high-affinity interactions with protein targets like kinases and receptors. Controlling the stereochemistry to achieve the trans configuration is a critical, non-trivial challenge that dictates the ultimate utility of the scaffold.

Conformational Analysis: The Energetic Landscape of the trans-Scaffold

The stereochemical rigidity of the trans-3-amino-4-hydroxy piperidine scaffold is a direct consequence of the conformational preferences of the six-membered ring. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[5][6] For a 3,4-disubstituted piperidine, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The trans configuration gives rise to two possible chair conformations: one where both the amino and hydroxyl groups are in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial).

Caption: Conformational equilibrium of the trans-3-amino-4-hydroxy piperidine ring.

The diequatorial conformation is overwhelmingly the more stable and populated form. In the diaxial conformer, the substituents experience significant steric repulsion with the axial hydrogens at the C2 and C5/C6 positions, a phenomenon known as 1,3-diaxial strain.[5] This energetic penalty makes the diaxial conformation highly unfavorable. Consequently, the trans-scaffold is conformationally locked, presenting the amino and hydroxyl groups in a predictable diequatorial orientation, which is highly advantageous for rational drug design.

Furthermore, the potential for intramolecular hydrogen bonding (IMHB) between the C3-amino and C4-hydroxyl groups can influence conformation and physicochemical properties.[7] While an IMHB is sterically more feasible in the diaxial conformation, the energetic cost of 1,3-diaxial strain typically outweighs the stabilizing effect of the hydrogen bond. However, in specific solvent environments or when incorporated into a larger molecule, the propensity to form IMHBs can impact properties like membrane permeability.[8][9]

Analytical Confirmation: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for confirming the relative stereochemistry of the 3,4-disubstituted piperidine ring.[10][11] Specifically, ¹H NMR spectroscopy provides crucial information through the analysis of proton-proton coupling constants (J-values).

The dihedral angle between vicinal protons (protons on adjacent carbons) directly influences the magnitude of their coupling constant, a relationship described by the Karplus equation.

-

trans-Diequatorial Substituents: In the favored diequatorial conformation of the trans-isomer, the protons at C3 and C4 (H3 and H4) are both in axial positions. This results in a large dihedral angle of approximately 180°. The corresponding coupling constant (³JH3-H4) is characteristically large, typically in the range of 8-12 Hz.[5]

-

cis-Equatorial/Axial Substituents: In contrast, the cis-isomer would have one axial and one equatorial proton at C3 and C4, resulting in a smaller dihedral angle (~60°) and a significantly smaller coupling constant (typically 2-5 Hz).

This clear difference in coupling constants provides an unambiguous method for assigning the trans stereochemistry.

| Parameter | Expected Value for trans-Isomer | Rationale |

| ³JH3-H4 | 8 - 12 Hz | Trans-diaxial relationship of H3 and H4 protons in the dominant diequatorial chair conformation. |

| ¹³C Chemical Shifts | C3, C4 shifts influenced by equatorial orientation | Equatorial substituents cause less shielding compared to axial ones. Specific shifts are dependent on N-substitution and solvent.[12] |

Stereoselective Synthetic Strategies

Achieving stereochemical control is the central challenge in synthesizing the trans-3-amino-4-hydroxy piperidine scaffold. Numerous diastereoselective and enantioselective methods have been developed to access specific stereoisomers, such as the (3R,4R) or (3S,4S) enantiomers.[13][14] Strategies often rely on either kinetic or thermodynamic control.[15]

One common and effective approach involves the diastereoselective reduction of a protected 3-amino-4-oxopiperidine precursor. The choice of reducing agent and reaction conditions is critical for directing the stereochemical outcome.

Caption: General workflow for the synthesis and confirmation of the trans-scaffold.

Protocol: Diastereoselective Reduction of N-Boc-3-amino-4-oxopiperidine

This protocol describes a representative method for synthesizing the racemic trans-scaffold. The use of a bulky N-Boc protecting group helps to direct the stereochemistry of subsequent reactions.[16]

Objective: To synthesize trans-N-Boc-3-amino-4-hydroxypiperidine from N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

Reagents for amination (e.g., via enolate formation followed by reaction with an electrophilic nitrogen source)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol (MeOH), Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Methodology:

-

Synthesis of N-Boc-3-amino-4-oxopiperidine (Intermediate):

-

Causality: This step introduces the amino functionality at the C3 position. Various methods exist, including organocatalytic approaches or classical enolate chemistry. The specific protocol will depend on the chosen method. For the purpose of this guide, we assume the successful synthesis of this key intermediate.[17]

-

-

Diastereoselective Reduction:

-

Dissolve the N-Boc-3-amino-4-oxopiperidine intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Causality: Performing the reduction at a low temperature often enhances diastereoselectivity.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The hydride will preferentially attack the carbonyl from the less sterically hindered face. The bulky N-Boc group and the adjacent amino group will direct the incoming hydride to the axial position, resulting in the formation of the equatorial hydroxyl group, thus yielding the desired trans product.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to isolate the trans-diastereomer.

-

-

Stereochemical Confirmation:

-

Acquire ¹H and ¹³C NMR spectra of the purified product.

-

Confirm the trans configuration by observing a large coupling constant (J ≈ 8-12 Hz) for the signal corresponding to the proton at C4 (the CH-OH group).

-

Conclusion

The trans-3-amino-4-hydroxy piperidine scaffold represents a conformationally well-defined and highly valuable building block in modern drug discovery. Its rigid, diequatorial presentation of key hydrogen-bonding functionalities provides a reliable platform for designing potent and selective ligands. A thorough understanding of its conformational preferences, coupled with robust methods for stereoselective synthesis and definitive analytical characterization via NMR spectroscopy, empowers medicinal chemists to fully exploit the potential of this privileged core. The continued development of novel synthetic routes will further expand the accessibility and application of this important scaffold in the pursuit of new therapeutics.[14][18]

References

-

Dandárová, M., et al. (2009). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters. Available at: [Link]

-

Eastgate, M. D., et al. (2008). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

-

Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]

-

Neudoerfl, J.-M., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Fandrick, D. R., et al. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.

-

Perumal, S., et al. (2008). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available at: [Link]

-

Abraham, R. J., et al. (1995). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Ji, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

Synfacts (2020). Transition-Metal-Free Synthesis of 3,4-Disubstituted 2-Piperidinones. Thieme. Available at: [Link]

-

Walker, M. A., et al. (2005). Synthesis of 3,4-disubstituted piperidines by ene cyclisation of 4-aza-1,7-dienes. Tetrahedron Letters. Available at: [Link]

- CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Available at: [Link]

-

Clarke, M. L. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. Available at: [Link]

-

ResearchGate (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

-

Foley, D. J., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Blackburne, I. D., et al. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]

-

Foley, D. J., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discoveries & Therapeutics. Available at: [Link]

-

Obydennov, D. L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Walker, M. A., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry. Available at: [Link]

-

Czarnocka-Sniadecka, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

International Journal of Novel Research and Development (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

-

Caron, G., et al. (2018). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Hite, G., et al. (1961). Studies of Hydrogen Bonding. III. Intramolecular Hydrogen Bonding in 3-Piperidinols. Journal of the American Chemical Society. Available at: [Link]

-

Mary, Y. S., et al. (2016). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences. Available at: [Link]

-

Adamska-Bartłomiejczyk, A., et al. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iris.unito.it [iris.unito.it]

- 9. ias.ac.in [ias.ac.in]

- 10. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]

- 17. CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profile of trans-3-Amino-1-boc-4-hydroxypiperidine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of trans-3-Amino-1-boc-4-hydroxypiperidine (CAS No. 1820579-78-9), a chiral piperidine derivative crucial for the synthesis of complex pharmaceutical agents.[1][2] An understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and designing effective formulations. This document details a qualitative solubility overview, presents a rigorous, step-by-step protocol for quantitative thermodynamic solubility determination via the shake-flask method, and explores the underlying physicochemical principles governing the compound's dissolution behavior.[3][4] The methodologies and insights contained herein are intended to provide researchers, chemists, and drug development professionals with the foundational knowledge required for the effective application of this versatile building block.

Introduction

The Molecule: trans-3-Amino-1-boc-4-hydroxypiperidine

trans-3-Amino-1-boc-4-hydroxypiperidine, systematically named tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate, is a bifunctional piperidine derivative.[5] Its structure is characterized by:

-

A piperidine ring , providing a rigid scaffold.

-

A primary amino group and a secondary hydroxyl group in a trans configuration, offering key sites for hydrogen bonding and further chemical modification.[6]

-

A bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, which modulates the molecule's overall polarity and prevents unwanted side reactions at the nitrogen atom.[2]

This unique combination of a polar, hydrophilic core (amine and hydroxyl groups) and a nonpolar, lipophilic protecting group results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly impacts a compound's journey from discovery to clinical application.[7] For an intermediate like trans-3-Amino-1-boc-4-hydroxypiperidine, solubility dictates:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

-

Purification Efficiency: Processes such as crystallization and chromatography rely on solubility differentials between the target compound and impurities.

-

Handling and Formulation: Consistent and predictable solubility is essential for preparing stock solutions and for the early-stage formulation of active pharmaceutical ingredients (APIs) derived from it.[8]

Insufficient solubility during early development can lead to unreliable results in biological assays, hinder purification, and create significant downstream challenges, ultimately increasing development costs and timelines.[9]

Solubility Profile: A Qualitative and Quantitative Overview

While exhaustive quantitative data for this specific compound is not widely published, a profile can be constructed based on its structural features and data from analogous compounds.[10] The molecule's amphiphilic nature—possessing both hydrogen-bond donating/accepting groups (–OH, –NH₂) and a large nonpolar moiety (Boc-group)—governs its interactions.

Summary Data Table

The following table summarizes the expected solubility of trans-3-Amino-1-boc-4-hydroxypiperidine in common laboratory solvents. This data is illustrative and should be confirmed experimentally for precise applications using the protocol in Section 3.0.

| Solvent Class | Solvent | Formula | Expected Solubility Classification | Rationale for Classification |

| Polar Protic | Water (pH 7.0) | H₂O | Sparingly Soluble to Soluble | The polar amine and hydroxyl groups can hydrogen bond with water, but the large, nonpolar Boc group limits overall aqueous solubility.[11] |

| Methanol | CH₃OH | Soluble | Methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups, while its alkyl nature interacts favorably with the Boc group.[10] | |

| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol is an effective solvent for molecules of mixed polarity. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Freely Soluble | DMSO is a powerful, highly polar solvent capable of disrupting intermolecular hydrogen bonds in the solid solute and solvating the polar functional groups.[10] |

| Acetonitrile (ACN) | CH₃CN | Soluble | ACN is polar enough to interact with the amine and hydroxyl groups but less effective than DMSO. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | The large nonpolar surface area of the Boc group allows for favorable van der Waals interactions with chlorinated solvents.[11] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble | Acts as a hydrogen bond acceptor and has sufficient nonpolar character to dissolve the compound.[10] | |

| Hexanes / Heptane | C₆H₁₄ / C₇H₁₆ | Insoluble / Poorly Soluble | These nonpolar aliphatic solvents cannot effectively solvate the polar amine and hydroxyl groups, leading to poor solubility. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, reliable solubility data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium.[3]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[4] Once equilibrium is established, the undissolved solid is separated from the saturated solution (supernatant) by filtration or centrifugation. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12]

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials:

-

trans-3-Amino-1-boc-4-hydroxypiperidine (solid powder)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control (incubator)

-

Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Calibrated pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or CAD)

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[12][13] Some systems may require 48 hours; consistency is key.[13]

-

Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature for 1-2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully collect an aliquot of the supernatant. This is a critical step.

-

Filtration Method (Preferred): Use a syringe to draw the supernatant and pass it through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter material.[14]

-

Centrifugation Method: Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant from the top, avoiding any disturbance of the pellet.

-

-

Sample Dilution: Dilute the collected saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the instrument response to a pre-established calibration curve prepared from known concentrations of the compound.

-